molecular formula C19H19N3O3S B2753012 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrazine CAS No. 1421443-80-2

2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrazine

Cat. No.: B2753012
CAS No.: 1421443-80-2
M. Wt: 369.44
InChI Key: PZGWRCLZALCWIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrazine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a pyrazine ring, a piperidine moiety, and a naphthalenesulfonyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrazine typically involves the following steps:

    Formation of the Piperidine Moiety: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.

    Attachment of the Naphthalenesulfonyl Group: This step involves the sulfonylation of the piperidine ring with naphthalene-2-sulfonyl chloride under basic conditions.

    Formation of the Pyrazine Ring: The final step involves the coupling of the naphthalenesulfonyl-piperidine intermediate with a pyrazine derivative under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine
  • 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine

Uniqueness

Compared to similar compounds, 2-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrazine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)oxypyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c23-26(24,18-6-5-15-3-1-2-4-16(15)13-18)22-11-7-17(8-12-22)25-19-14-20-9-10-21-19/h1-6,9-10,13-14,17H,7-8,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGWRCLZALCWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.